

Diisobutyl phthalate synonyms and alternative names in literature

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Diisobutyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **diisobutyl phthalate** (DIBP), covering its nomenclature, physicochemical properties, toxicological profile, and analytical methodologies. The information is intended to support research, scientific investigation, and drug development activities related to this compound.

Synonyms and Alternative Names

Diisobutyl phthalate is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms, trade names, and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for **Diisobutyl Phthalate**



Category	Name
IUPAC Name	bis(2-methylpropyl) benzene-1,2-dicarboxylate[1][2]
CAS Number	84-69-5[1][3][4][5]
EC Number	201-553-2[1][5]
Abbreviations	DIBP, DiBP[1][2][4]
Systematic Names	1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester[2][3]
Phthalic acid, diisobutyl ester[2][3]	_
Di(i-butyl)phthalate[1][2]	_
Bis(2-methylpropyl) phthalate[2]	
Trade Names	Palatinol IC[1][2]
Hexaplas M/1B[2][6]	_
Kodaflex DIBP[2][6]	_
Hatcol DIBP[2]	_
Uniplex 155[7]	_
Jayflex DIBP[6]	_
Mollan L[6]	_
Vestinol IB[6]	
Other Identifiers	UNII-IZ67FTN290[3]
Al3-04278 (USDA)[2]	
NSC-15316[2]	_

Physicochemical Properties



A summary of the key physicochemical properties of **diisobutyl phthalate** is presented in Table 2. These properties are crucial for understanding its environmental fate, transport, and behavior in biological systems.

Table 2: Physicochemical Properties of **Diisobutyl Phthalate**

Property	Value	Reference
Molecular Formula	C16H22O4	[2][4]
Molecular Weight	278.34 g/mol	[2][5]
Physical State	Colorless, oily liquid	[1][2]
Odor	Slight, ester-like	[2]
Boiling Point	327 °C	[5][8]
Melting Point	-64 °C	[9]
Density	1.039 g/mL at 25 °C	[5]
Water Solubility	Insoluble	[1][2]
Log Kow (Octanol-Water Partition Coefficient)	4.11	[10]
Vapor Pressure	4.76 x 10 ⁻⁵ mm Hg	[10]
Flash Point	109 °C (closed cup)	[5]
Refractive Index	1.490 at 20 °C	[5]

Toxicological Profile

Diisobutyl phthalate has been the subject of numerous toxicological studies, with a primary focus on its effects as an endocrine disruptor and reproductive toxicant.

Acute Toxicity

DIBP exhibits low acute toxicity via oral, dermal, and intraperitoneal routes of exposure. The oral LD50 in rats is reported to be greater than 10,000 mg/kg.[11]



Reproductive and Developmental Toxicity

There is robust evidence from animal studies that DIBP is a male reproductive toxicant.[2][12] In-utero exposure in rats can lead to "phthalate syndrome," characterized by decreased anogenital distance, undescended testes (cryptorchidism), and other reproductive tract malformations.[2] Key findings from developmental toxicity studies are summarized in Table 3.

Table 3: Summary of Developmental Toxicity Studies of **Diisobutyl Phthalate** in Rats

Endpoint	Dose (mg/kg/day)	Effect	Reference
Maternal Body Weight Gain	≥ 500	Reduction	[4][13]
Fetal Weight	≥ 500	Dose-related decrease	[4][13]
Incidence of Resorptions	750	Significantly increased	[4][13]
1000	60% incidence	[4][13]	
Visceral and Skeletal Malformations	≥ 750	Significant increase	[4][13]
Undescended Testes in Male Fetuses	≥ 750	Significantly elevated	[4][13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the toxicological and analytical assessment of **diisobutyl phthalate**.

Developmental Toxicity Study in Rats

Objective: To assess the developmental toxicity of DIBP when administered orally to pregnant rats.

Methodology:



- Test Animals: Pregnant Sprague-Dawley rats.[4][13]
- Dosing: DIBP was administered by gavage at doses of 0 (olive oil control), 250, 500, 750, and 1000 mg/kg/day.[4][13]
- Exposure Period: Gestational days 6 through 20.[4][13]
- Parameters Monitored:
 - Maternal toxicity: Body weight gain.[4][13]
 - Embryo-fetal development: Incidence of resorptions, fetal weight, and visceral and skeletal malformations.[4][13]
 - Male reproductive development: Incidence of undescended testes.[4][13]

Analytical Method for DIBP Metabolite in Urine

Objective: To quantify the primary metabolite of DIBP, monoisobutyl phthalate (MiBP), in human urine.

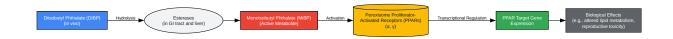
Methodology:

- Sample Collection: Urine samples were collected from a human volunteer after a single oral dose of DIBP.[14]
- Sample Preparation: An enzymatic deconjugation step is typically performed to measure total (free and glucuronidated) MiBP.
- Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method for the quantification of phthalate metabolites in biological matrices.
- Quantification: Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Signaling Pathway and Experimental Workflow



Phthalates, including DIBP, are known to exert some of their biological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and other cellular processes.[10][15][16] The monoester metabolite of DIBP, monoisobutyl phthalate (MiBP), is a more potent activator of PPARs than the parent compound.

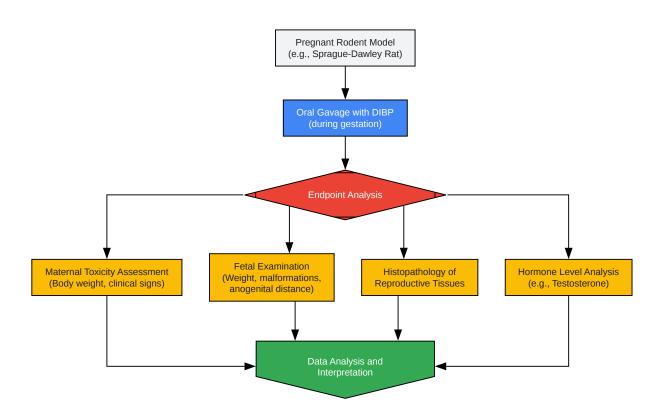


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Caption: Metabolic activation of DIBP and subsequent PPAR signaling.

The following diagram illustrates a typical experimental workflow for investigating the reproductive toxicity of DIBP in an animal model.





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Caption: Experimental workflow for DIBP reproductive toxicity study.

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